Product packaging for 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol(Cat. No.:CAS No. 1188090-66-5)

3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

Cat. No.: B6346019
CAS No.: 1188090-66-5
M. Wt: 197.14 g/mol
InChI Key: DIBSMHYBZOGVLH-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol (CAS 1188090-66-5) is a high-purity chemical compound with a molecular formula of C9H5F2NO2, offered with a guaranteed purity of 95% or higher . This oxazole derivative features a 2,4-difluorophenyl substituent, a structure often explored in medicinal chemistry for developing biologically active molecules. Compounds based on similar azole and oxazole scaffolds are frequently investigated as key intermediates or active ingredients in pharmaceutical research, with documented interests in areas such as antifungal and antiparasitic agents , as well as casein kinase 1 inhibition for inducing cardiomyogenesis . Researchers value this compound for constructing novel heterocyclic systems to probe biological mechanisms and structure-activity relationships. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F2NO2 B6346019 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol CAS No. 1188090-66-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-difluorophenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-5-1-2-6(7(11)3-5)8-4-9(13)14-12-8/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBSMHYBZOGVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of 1,2 Oxazole Derivatives in Medicinal Chemistry and Heterocyclic Science

The 1,2-oxazole, also known as isoxazole (B147169), ring system is a prominent five-membered heterocycle that has become a cornerstone in the fields of medicinal chemistry and organic synthesis. rsc.orgnih.gov These compounds are noted for their versatile chemical properties and are integral structural motifs in a multitude of pharmaceuticals. rsc.org The unique arrangement of nitrogen and oxygen atoms within the isoxazole ring allows its derivatives to participate in various non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic interactions, which are crucial for binding to biological targets. rsc.org

In medicinal chemistry, 1,2-oxazole derivatives have demonstrated a vast spectrum of biological activities, including antiviral, anti-inflammatory, antimicrobial, anticonvulsant, and antitumor effects. rsc.orgclockss.org This wide range of activities has led to the development and approval of several drugs containing the isoxazole nucleus by the U.S. Food and Drug Administration (FDA). rsc.org The isoxazole moiety is often employed by medicinal chemists as a bioisostere for other functional groups, like amides or esters, to enhance the pharmacokinetic properties and metabolic stability of drug candidates. lew.ro

The significance of 1,2-oxazoles also extends to their role as versatile building blocks in organic synthesis. nih.gov There are well-established methods for constructing the isoxazole ring, with two primary pathways being the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the reaction of a three-carbon component like a 1,3-diketone with hydroxylamine. nih.govwikipedia.org These synthetic strategies allow for the creation of a diverse library of substituted isoxazoles for further chemical exploration and biological screening. nih.govcore.ac.uk

Historical Context and Evolution of Research on Difluorophenyl Substituted Oxazoles

The incorporation of fluorine atoms into organic molecules has become a pivotal strategy in modern drug discovery. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical and biological properties of a compound, including its metabolic stability, lipophilicity, and binding affinity. This has led to a surge in research focusing on fluorinated heterocyclic compounds.

While the broader history of oxazole (B20620) chemistry dates back much further, the specific focus on difluorophenyl-substituted oxazoles is a more contemporary development, driven by the successes of fluorination in medicinal chemistry. Research in this area involves the synthesis and evaluation of oxazoles and other heterocycles bearing the difluorophenyl group to explore their potential as therapeutic agents. For instance, studies on difluorophenyl-substituted triazole derivatives have revealed potent antifungal activities. researchgate.net The 2,4-difluorophenyl substituent, in particular, is a common feature in various biologically active molecules, including antifungal agents and kinase inhibitors. researchgate.netnih.gov

The evolution of research in this domain is characterized by the development of sophisticated synthetic methods to create these complex molecules. For example, modern synthetic chemistry provides routes to various trifluoromethylated and difluorophenyl-substituted isoxazoles, allowing for detailed investigation of their chemical and biological properties. rsc.org The synthesis of compounds like N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,3-dimethoxybenzamide highlights the use of the difluorophenyl-oxazole scaffold as a key intermediate in the construction of larger, potentially bioactive molecules. nih.gov This ongoing research underscores the continued interest in harnessing the synergistic effects of the oxazole heterocycle and fluorine substitution to discover novel chemical entities.

Overview of Key Research Avenues for 3 2,4 Difluorophenyl 1,2 Oxazol 5 Ol

While dedicated research focusing exclusively on 3-(2,4-difluorophenyl)-1,2-oxazol-5-ol is not extensively documented in publicly available literature, the key research avenues for this compound can be inferred from the broader context of isoxazole (B147169) chemistry and the known reactivity of its structural components.

Synthesis: The primary research avenue is the development of efficient and regioselective synthetic routes to this compound. General methods for synthesizing 3,5-disubstituted isoxazoles often involve the cycloaddition reaction between a nitrile oxide and an alkyne, or the condensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.govcore.ac.uk For this specific target, a plausible synthetic strategy would involve the reaction of a 2,4-difluorobenzonitrile (B34149) oxide with an appropriate acetylene (B1199291) derivative or the cyclization of a β-ketoester derived from 2,4-difluoroacetophenone with hydroxylamine. The optimization of reaction conditions to achieve high yields and purity would be a significant focus. nih.gov

Chemical Derivatization: A second major research avenue involves using this compound as a scaffold for the synthesis of new derivatives. The hydroxyl group at the 5-position of the isoxazole ring is a key functional handle for further chemical modifications. Research would likely explore O-alkylation, O-acylation, and other reactions to generate a library of related compounds. The synthesis of molecules like N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,3-dimethoxybenzamide, where the core oxazole (B20620) structure is elaborated, serves as a precedent for this type of investigation. nih.gov

Biological Screening: Given the wide range of biological activities associated with isoxazole derivatives, a crucial research avenue would be the comprehensive biological evaluation of this compound and its derivatives. rsc.orgclockss.org Screening programs would likely investigate its potential as an antimicrobial, anti-inflammatory, anticancer, or neuroprotective agent. The presence of the difluorophenyl group, known to enhance biological activity in many contexts, makes this a particularly promising area of investigation. researchgate.net

Below is a table with representative spectroscopic data for a closely related compound, 5-(2,4-difluorophenyl)-3-(trifluoromethyl)isoxazole, which highlights the types of characterization that would be essential in the study of this compound.

Table 1: Spectroscopic Data for 5-(2,4-difluorophenyl)-3-(trifluoromethyl)isoxazole

Property Data Reference
Molecular Formula C10H4F5NO rsc.org
¹H NMR (400 MHz, CDCl₃) δ 7.95-7.89 (m, 1H), 7.10-7.01 (m, 2H), 6.95 (s, 1H) rsc.org
¹³C NMR (100 MHz, CDCl₃) δ 172.6, 164.5 (dd, J = 255.0, 12.0 Hz), 161.8 (dd, J = 258.0, 12.0 Hz), 132.8 (dd, J = 10.0, 3.0 Hz), 119.8 (q, J = 271.1 Hz), 112.9 (dd, J = 22.0, 4.0 Hz), 112.0 (dd, J = 9.0, 4.0 Hz), 105.4 (t, J = 26.0 Hz), 96.8 rsc.org

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -63.7 (s, 3F), -102.9 (m, 1F), -106.9 (m, 1F) | rsc.org |

Table 2: Biological Activities of Representative 1,2-Oxazole Derivatives

Compound Class/Derivative Reported Biological Activity Reference
Leflunomide Anti-inflammatory, Immunosuppressive wikipedia.org
Cloxacillin, Dicloxacillin Beta-lactamase-resistant antibiotics wikipedia.org
Valdecoxib COX-2 inhibitor wikipedia.org
Fused Isoxazole Derivatives Antitumor, Antiviral, Anti-inflammatory clockss.org

An in-depth analysis of the synthetic approaches and chemical behavior of this compound reveals a landscape rich with established and innovative methodologies. This article delves into the core synthetic strategies for constructing the 1,2-oxazole scaffold bearing aryl substituents, with a particular focus on the nuances of synthesizing the 1,2-oxazol-5-ol variant. Furthermore, it explores advanced protocols designed to enhance reaction efficiency and selectivity.

Pharmacological Activities and Biological Mechanisms of 3 2,4 Difluorophenyl 1,2 Oxazol 5 Ol and Its Derivatives

Antimicrobial Potency and Mechanism-Based Studies

A thorough review of scientific literature did not yield any specific studies on the antimicrobial potency of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol or its derivatives.

No published research was identified that specifically investigates the antibacterial efficacy of this compound or its derivatives against any pathogenic bacterial strains. Consequently, there is no data available to create a table on its antibacterial activity.

Similarly, there is a lack of specific studies on the antifungal activity of this compound. While related compounds containing a difluorophenyl moiety are known for their antifungal properties, no data directly pertaining to this compound or its derivatives could be found. nih.govnih.govdoaj.org Therefore, information on its antifungal spectrum and the cellular targets it may affect is not available.

Anticancer and Antiproliferative Research

There is no specific information in the available literature concerning the anticancer and antiproliferative activities of this compound or its derivatives.

No studies detailing the in vitro cytotoxicity of this compound or its derivatives against any cancer cell lines have been found in the public domain. As a result, a data table of its cytotoxic profiles cannot be compiled.

In the absence of cytotoxicity data, there is consequently no research available that elucidates the cell death pathways, such as apoptosis or necrosis, that might be induced by this compound or its derivatives in cancer cells.

No published data could be located regarding the impact of this compound or its derivatives on cell cycle progression in cancer cells. Therefore, its potential to cause cell cycle arrest at different phases is unknown.

Preclinical Evaluation in In Vitro and In Vivo Oncology Models

Derivatives of 1,2-oxazole (isoxazole) and its isomers, 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole, have demonstrated notable anticancer activity in a variety of preclinical models. These compounds have been evaluated for their cytotoxic effects against numerous human cancer cell lines and in some cases, have progressed to in vivo animal studies.

A series of novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which are structurally related to nucleic purine (B94841) bases, have been synthesized and evaluated for their cytotoxic activity against a panel of four human cancer cell lines: A549 (lung carcinoma), MCF7 (breast adenocarcinoma), LoVo (metastatic colon adenocarcinoma), and HT29 (primary colon adenocarcinoma). nih.gov One of the most potent compounds in this series, 3g , which features a 3-(N,N-dimethylamino)propyl substituent, exhibited significant activity against the HT29 cell line, with a 50% cytotoxic concentration (CC50) of 58.4 µM. This activity was found to be superior to the standard chemotherapeutic agent fluorouracil (CC50 = 381.2 μM) and comparable to cisplatin (B142131) (CC50 = 47.2 µM) against the same cell line. nih.gov Importantly, this compound was less toxic to normal human dermal fibroblasts (NHDFs) than the reference drugs, suggesting a favorable selectivity index. nih.gov

Another study focused on 3,4-diaryl-5-aminoisoxazoles, which showed high cytotoxicity against five different human tumor cell lines, including myeloid leukemia, esophageal carcinoma, non-small lung cancer, hepatocellular carcinoma, and prostate cancer cells. unipa.it For instance, a 5-aminoisoxazole derivative bearing a trimethoxyphenyl group and a 4-methoxyphenyl (B3050149) group exhibited IC50 values ranging from 0.04 to 12 μM. unipa.it Furthermore, indole-containing 3,5-diarylisoxazoles have been identified as potential pro-apoptotic antitumor agents. nih.gov

In the realm of 1,2,4-oxadiazoles, a derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine, was found to inhibit the growth of murine melanoma B16-F10 cells with an IC50 value of 50.99 ± 2.94 μM. nih.gov This compound was also shown to be 2.6 times more selective for the melanoma cells over murine bone marrow-derived macrophages (BMDMs). nih.gov The mechanism of cell death was identified as necrosis. nih.gov

Furthermore, a series of 2,5-diaryl-1,3,4-oxadiazoles were designed and synthesized, with their anticancer potential evaluated on HT-29 and MDA-MB-231 (breast adenocarcinoma) cell lines. nih.gov One of the compounds, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e) , showed promising effects, particularly on the MDA-MB-231 cell line. nih.gov

The in vivo anticancer activity of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives was evaluated against Ehrlich Ascites Carcinoma (EAC) in Swiss albino mice. Two compounds, S2 and S3 , showed a significant decrease in tumor volume and packed cell volume, comparable to the standard drug 5-fluorouracil, and increased the life span of the tumor-bearing mice.

Compound/Derivative ClassCancer Cell Line(s)In Vitro Activity (IC50/CC50)In Vivo ModelIn Vivo ActivityReference(s)
Oxazolo[5,4-d]pyrimidine (3g )HT29 (colon)58.4 µM (CC50)-- nih.gov
3,4-Diaryl-5-aminoisoxazoleVarious0.04-12 µM (IC50)-- unipa.it
N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amineB16-F10 (melanoma)50.99 ± 2.94 μM (IC50)-- nih.gov
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (S2 , S3 )--Ehrlich Ascites Carcinoma (mice)Significant decrease in tumor volume
2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e )MDA-MB-231 (breast)Reduced cell viability-- nih.gov
Thieno[2,3-d]pyrimidine-isoxazole hybrid (1e )A549, HCT116, MCF-72.79, 6.69, 4.21 x 10-3 µM (IC50)-- researchgate.net

Anti-inflammatory Properties and Immunomodulatory Effects

Isoxazole (B147169) derivatives have been widely investigated for their anti-inflammatory properties. nih.govnih.gov These compounds have been shown to modulate key inflammatory pathways and reduce the expression of pro-inflammatory cytokines. For example, certain indolyl-isoxazolidines have demonstrated potent anti-inflammatory effects by significantly inhibiting the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage THP-1 cells. nih.gov The anti-inflammatory potency of one selected compound was comparable to that of indomethacin (B1671933) in a carrageenan-induced inflammation model. nih.gov

A study on a trisubstituted oxazole (B20620) derivative, MK-4409 , identified it as a selective fatty acid amide hydrolase (FAAH) inhibitor with excellent efficacy in rodent models of inflammatory pain. nih.gov Another series of 4,5-diphenyloxazolone derivatives were evaluated for their cyclooxygenase-2 (COX-2) inhibitory potential, with 4-(4-phenyl-3-methyl-2-oxo-3H-1,3-oxazol-5-yl)benzensulfonamide showing the highest selective COX-2 inhibition. nih.gov Furthermore, 2-(2-arylphenyl)benzoxazole motifs have been reported as selective inhibitors of COX-2 with in vivo anti-inflammatory potential superior to standard drugs like diclofenac (B195802) and celecoxib. nih.gov

The immunomodulatory effects of isoxazole derivatives extend to their interactions with various components of the immune system. nih.govnih.gov For instance, the isoxazole derivative ISO-1 has been shown to inhibit the macrophage migration inhibitory factor (MIF), a key cytokine in inflammatory and autoimmune diseases. nih.gov By inhibiting the interaction between MIF and its receptor, ISO-1 reduced leukocyte recruitment and the expression of proinflammatory cytokines and chemokines in a mouse model of glomerulonephritis. nih.gov

A synthetic 1,2,4-oxadiazole derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine , has been shown to polarize murine bone marrow-derived macrophages (BMDMs) towards the pro-inflammatory M1 phenotype, inducing the production of TNF-α. nih.govresearchgate.net This suggests a potential application in cancer immunotherapy, where repolarizing tumor-associated macrophages (TAMs) to an M1 phenotype is a desirable therapeutic strategy. nih.gov

Neurotherapeutic Applications and Central Nervous System Activity

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for Alzheimer's disease. Several studies have highlighted the potential of isoxazole and oxazole derivatives as cholinesterase inhibitors.

A study on isoxazole derivatives demonstrated their efficacy as AChE inhibitors, with the most potent compound in the series exhibiting a moderate inhibitory activity (IC50 = 134.87 μM). nih.gov Novel indole-isoxazole hybrids have also been synthesized and evaluated for their in vitro cholinesterase inhibitory activity. researchgate.net Among these, N-(2-(1H-indol-3-yl)ethyl)-5-(2-chlorophenyl) isoxazole-3-carboxamide (B1603040) (4b) showed the best anti-cholinesterase activity. researchgate.net

Furthermore, a series of trans-amino-5-arylethenyl-oxazole derivatives were found to be moderate BChE inhibitors, with compounds trans-12 , trans-10 , and trans-8 being the most potent, with IC50 values of about 30 µM. tandfonline.com These compounds showed a binding preference for BChE over AChE, suggesting they could be developed as selective BChE inhibitors. tandfonline.com

Compound/Derivative ClassTarget Enzyme(s)Inhibitory Activity (IC50)Reference(s)
Isoxazole derivativesAChE134.87 µM nih.gov
Indole-isoxazole hybrid (4b )Cholinesterases- researchgate.net
trans-Amino-5-arylethenyl-oxazole (trans-12 , trans-10 , trans-8 )BChE~30 µM tandfonline.com
Tetrahydroquinoline-isoxazoline hybrid (5n )AChE4.24 µM nih.gov
Tetrahydroquinoline-isoxazole hybrid (6a , 6h , 6r , 6z , 6aa )BChE<7.18 µM nih.gov

Monoamine oxidase (MAO) enzymes are crucial targets in the treatment of neurological disorders like Parkinson's disease. nih.govresearchgate.net The selective inhibition of MAO-B is a well-established therapeutic approach. youtube.com

A series of phenylisoxazole carbohydrazides were designed and screened for MAO inhibitory activity. While none of the compounds inhibited MAO-A, most significantly inhibited MAO-B in the micromolar to nanomolar range. nih.gov The most potent compound, N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide (6c) , exhibited reversible and competitive inhibition of MAO-B. nih.gov In an MPTP-induced mouse model of Parkinson's disease, this compound demonstrated a neuroprotective effect by improving motor behavior. nih.gov

Other heterocyclic systems related to isoxazoles have also shown promise as MAO inhibitors. For example, 2-methylbenzo[d]oxazole derivatives have been identified as potent MAO inhibitors, with some compounds showing high potency for MAO-B (IC50 values of 0.0023 and 0.0033 µM). researchgate.net

Modulation of Sigma Receptors and Other CNS Targets

Currently, there is no specific research available that details the modulation of sigma receptors or other central nervous system (CNS) targets by this compound or its direct derivatives. However, the sigma-1 receptor (S1R) is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in various neurological and pathological conditions. nih.gov The modulation of S1R by small molecules can produce a range of effects, with agonists often exhibiting cytoprotective properties and antagonists showing potential for pain management. nih.govnih.gov

Numerous synthetic ligands have been developed to target sigma receptors, demonstrating that a wide variety of chemical scaffolds can interact with these receptors. For instance, compounds with a spiro[3.5]nonane scaffold have been synthesized and evaluated for their affinity to both S1R and the sigma-2 receptor (S2R). nih.gov Furthermore, the pharmacological modulation of the sigma-1 receptor has been shown to alleviate pathological neuroinflammation in diabetic neuropathic pain models, suggesting its importance as a therapeutic target in the CNS. nih.gov Given the diverse range of molecules that can interact with sigma receptors, the potential for this compound derivatives to modulate these targets remains an area for future investigation.

Enzyme Inhibition Beyond Primary Therapeutic Areas

The isoxazole and related oxadiazole cores are present in numerous compounds designed as enzyme inhibitors. While direct inhibitory activity of this compound on the following enzymes has not been reported, related heterocyclic compounds have shown significant activity.

The p38 mitogen-activated protein (MAP) kinases are crucial regulators of inflammatory and DNA damage responses. nih.gov The α-isoform, p38α, is a key target for the development of anti-inflammatory therapies. nih.gov While there is no data on this compound, derivatives of the structurally related 1,2,4-oxadiazol-5-one have been synthesized and evaluated as p38α MAPK inhibitors. nih.gov

These compounds, which feature a diaryl substitution on the oxadiazole ring, have demonstrated inhibitory activity against the kinase. nih.gov Molecular modeling studies suggest that these inhibitors can bind to the ATP-binding pocket of p38α, mimicking the binding mode of known inhibitors like SB 203580. The interaction involves hydrogen bonding with the hinge region of the enzyme and hydrophobic interactions within the pocket. nih.gov This highlights the potential for small heterocyclic molecules to act as p38α MAPK inhibitors.

Table 1: Examples of 1,2,4-Oxadiazol-5-one Derivatives as p38α MAPK Inhibitors No specific data is available for this compound, the following table is for illustrative purposes based on related structures.

Compound Derivative Structure Reported Activity

Furin, a member of the proprotein convertase family, is a serine protease involved in the maturation of a wide array of proteins, including those from pathogenic viruses and bacteria, as well as endogenous proteins involved in cancer progression. nih.govscienceopen.com As such, furin is a significant therapeutic target.

There is no direct evidence of this compound inhibiting furin. However, other heterocyclic compounds have been identified as furin inhibitors. For example, molecules containing a (3,5-dichlorophenyl)pyridine moiety have been shown to be potent furin inhibitors. scienceopen.comresearchgate.net These inhibitors function through an induced-fit mechanism, causing a significant conformational change in the active site of furin to create a novel binding pocket. scienceopen.com This demonstrates that small molecules can effectively and specifically inhibit this protease.

Notum is an extracellular carboxylesterase that negatively regulates Wnt signaling by removing a palmitoleate (B1233929) group from Wnt proteins, rendering them inactive. nih.govnih.gov Inhibition of Notum can restore Wnt signaling, which has therapeutic potential in conditions such as cancer, osteoporosis, and neurodegenerative disorders. nih.govucl.ac.uksemanticscholar.orgresearchgate.net

While there is no research linking this compound to Notum inhibition, various small molecule inhibitors of Notum have been discovered through high-throughput screening and other methods. nih.gov These inhibitors often feature heterocyclic cores, such as 1-phenyl-1,2,3-triazoles and 5-phenyl-1,3,4-oxadiazol-2(3H)-ones. nih.gov The development of these inhibitors has been accelerated by structural studies of Notum, which reveal a large hydrophobic pocket that accommodates the palmitoleate group of Wnt proteins. nih.govnih.gov The effectiveness of Notum inhibitors is typically assessed in biochemical assays using fluorescent substrates and in cell-based reporter assays that measure the restoration of Wnt signaling. nih.govsemanticscholar.org

Table 2: Examples of Notum Carboxylesterase Inhibitor Scaffolds Note: This table shows examples of scaffolds that inhibit Notum and is not directly related to this compound.

Inhibitor Scaffold Mechanism of Action Therapeutic Potential
1-Phenyl-1,2,3-triazoles Potent inhibition of Notum carboxylesterase activity nih.gov Cancer, Osteoporosis, Neurodegenerative disorders nih.govucl.ac.uk
5-Phenyl-1,3,4-oxadiazol-2(3H)-ones Effective interaction with the oxyanion hole of Notum nih.gov Regenerative medicine, Colorectal cancer ucl.ac.uksemanticscholar.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Fluoro-Substitution Pattern on Biological Activity

The presence and positioning of fluorine atoms on the phenyl ring are critical determinants of the molecule's biological profile. The 2,4-difluoro pattern, in particular, is a common motif in many biologically active compounds due to fluorine's unique properties.

Fluorine's high electronegativity can significantly alter the electronic distribution within the molecule. This can influence the acidity (pKa) of the oxazol-5-ol moiety, which in turn affects the compound's ionization state at physiological pH, its solubility, and its ability to participate in hydrogen bonding with a biological target. mdpi.comnih.gov The substitution of hydrogen with fluorine can lower the pKa of nearby acidic groups and make basic groups less basic. mdpi.com This modulation of pKa is a key strategy in drug design to optimize a compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). mdpi.comresearchgate.net

The 2,4-difluoro substitution pattern has been specifically linked to enhanced biological activity in various heterocyclic scaffolds. For instance, in a series of antifungal azole compounds, the 2,4-difluorophenyl group was essential for potent activity. nih.gov This substitution can enhance binding affinity to target enzymes and improve the molecule's ability to penetrate cell membranes. thepharmajournal.com Furthermore, the introduction of fluorine can block sites of metabolic oxidation, leading to increased metabolic stability and a longer half-life in the body. nih.govnih.gov Studies on other fluorinated compounds have shown that the position of fluorine is crucial; for example, an ortho-fluoro substitution can lead to better electron injection dynamics in organic dyes, a property that, while in a different context, highlights the positional importance of fluorine. rsc.org

The table below summarizes the general effects of fluorine substitution on the properties of organic molecules.

PropertyEffect of Fluorine SubstitutionRationale
Acidity (pKa) Generally lowers the pKa of nearby acidic protons. mdpi.comnih.govHigh electronegativity of fluorine withdraws electron density.
Lipophilicity Increases lipophilicity.Fluorine is more lipophilic than hydrogen.
Metabolic Stability Often increases by blocking sites of oxidation. nih.govnih.govThe carbon-fluorine bond is stronger than the carbon-hydrogen bond.
Binding Affinity Can increase affinity to biological targets. mdpi.comFluorine can participate in favorable interactions like hydrogen bonds and dipole-dipole interactions.

Role of the Oxazole (B20620) Ring and its Tautomeric Forms (e.g., oxazol-5-one) in Activity Modulation

The 1,2-oxazole ring is a five-membered heterocycle that is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. alliedacademies.org Its geometry and electronic properties make it a versatile scaffold. The 1,2-oxazol-5-ol moiety of the title compound can exist in equilibrium with its tautomeric form, 3-(2,4-difluorophenyl)isoxazol-5(4H)-one. This keto-enol tautomerism is a critical factor in its chemical reactivity and biological interactions. biointerfaceresearch.comresearchgate.net

The stability of these tautomers is influenced by the solvent environment. nih.gov Generally, the keto form (oxazol-5-one) is more stable, but the enol form (oxazol-5-ol) can be crucial for specific biological interactions, such as hydrogen bonding with a receptor's active site. biointerfaceresearch.comorientjchem.orgnih.gov The ability to exist in these two forms allows the molecule to adapt to different environments and interact with various biological targets. The oxazolone (B7731731) structure itself is a pharmacophore in many active compounds, including those with antimicrobial and anticancer properties. researchgate.netnih.gov

The oxazole ring is also considered a bioisosteric replacement for other chemical groups, like amides and esters, which can improve a molecule's metabolic stability and pharmacokinetic profile. nih.govnih.gov The replacement of an amide with an oxazole, for instance, has been shown to increase microsomal stability. nih.gov

Influence of Substituents at Various Positions on the 1,2-Oxazole Ring

The biological activity of oxazole derivatives can be finely tuned by introducing various substituents at different positions on the ring. The nature of the substituent on the phenyl ring at the C-3 position of the oxazole is significant. Electron-donating or electron-withdrawing groups on this phenyl ring can alter the electronic properties of the entire molecule, which can impact its interaction with biological targets. thepharmajournal.com For example, increasing the electron-donating properties of the substituent on the phenyl ring at the C-2 position of an oxazolone ring was found to decrease the ring-opening reaction rate. thepharmajournal.com

Substitutions at other positions of the oxazole ring also play a critical role. While the title compound has a hydroxyl group at C-5, modifying this position or introducing substituents at C-4 can drastically alter the compound's activity. The acidity of hydrogen atoms on the oxazole ring typically follows the order C(2) > C(5) > C(4), indicating the relative ease of deprotonation and potential for interaction. thepharmajournal.com

The following table illustrates how hypothetical substitutions on the 1,2-oxazole ring could influence the compound's properties, based on general principles of medicinal chemistry.

Position on 1,2-Oxazole RingType of SubstituentPotential Impact on Activity/Properties
C-3 Phenyl Ring Electron-withdrawing groups (e.g., -NO2, -CF3)May enhance electrophilicity, potentially increasing certain types of receptor interactions.
Electron-donating groups (e.g., -OCH3, -CH3)May increase electron density, affecting binding and metabolic stability.
C-4 Small alkyl groupsCould provide steric bulk, influencing binding orientation and selectivity.
C-5 Ester or Amide groupsCan act as hydrogen bond donors/acceptors and influence solubility and cell permeability.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For a series of analogs of 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol, QSAR models could be developed to predict the activity of new, unsynthesized compounds. nih.gov

These models use molecular descriptors, which are numerical values that describe the physicochemical properties of the molecules, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). By correlating these descriptors with observed biological activity (e.g., IC50 values), a predictive model can be built. researchgate.net For oxazole and related heterocyclic derivatives, 2D- and 3D-QSAR models have been successfully developed to predict activities like antifungal or enzyme inhibitory potency. nih.govresearchgate.net Such models can guide the synthesis of more potent and selective analogs by identifying the key structural features required for activity. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is another computational approach used in drug design. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target.

For this compound, a pharmacophore model could be constructed based on its structure and the structures of other known active compounds that are presumed to bind to the same target. This model would highlight the essential spatial arrangement of features. For example, the 2,4-difluorophenyl group would likely be defined as a hydrophobic or aromatic feature, while the oxazol-5-ol moiety could be represented by hydrogen bond donor and acceptor features. This pharmacophore can then be used to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds but the same essential binding features. nih.gov This ligand-based approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Mechanistic Insights into this compound and its Derivatives

The compound this compound and its structural analogs are subjects of interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The core structure, featuring a difluorophenyl group attached to an isoxazole (B147169) ring, provides a framework that can be elaborated to interact with various biological targets. Research into this class of compounds has revealed potential applications in oncology and neurodegenerative diseases, primarily through the modulation of specific enzymes and signaling pathways.

Mechanistic Elucidation and Molecular Target Identification

The 1,2,4-oxadiazole (B8745197) moiety, structurally related to the 1,2-oxazole in the title compound, is a key component in a variety of biologically active molecules. nih.govnih.gov Derivatives of this heterocyclic system have been investigated for their potential to induce apoptosis in cancer cells and to act as inhibitors of crucial enzymes. nih.govmdpi.com The inclusion of fluorine atoms in the phenyl ring can significantly enhance the metabolic stability and binding affinity of these compounds to their target proteins.

While direct binding data for 3-(2,4-difluorophenyl)-1,2-oxazol-5-ol is not extensively documented, studies on structurally similar compounds provide insights into potential interactions. For instance, diaryl 5-amino-1,2,4-oxadiazoles have been identified as potent tubulin inhibitors, interfering with the formation of microtubules essential for cell division. nih.gov This interaction is often mediated by binding to the colchicine (B1669291) site on tubulin. nih.gov

Furthermore, derivatives of 1,2,4-oxadiazole have demonstrated inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease. mdpi.com One such derivative, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, exhibited potent and selective inhibition of MAO-B with an IC50 value of 0.036 μM. mdpi.com The binding of these inhibitors to MAO-B is thought to involve interactions with the enzyme's active site, preventing the breakdown of neurotransmitters.

The table below summarizes the inhibitory activities of some 1,2,4-oxadiazole derivatives against various enzymes.

CompoundTarget EnzymeIC50 Value (μM)
3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-B0.036
3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-A150

This table presents data on the inhibitory concentration (IC50) of a selected 1,2,4-oxadiazole derivative against monoamine oxidase (MAO) enzymes.

The biological effects of this compound derivatives are often linked to their ability to modulate cellular signaling pathways. For example, positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5) can influence downstream signaling cascades. nih.gov One such PAM, ADX47273, which contains a 1,2,4-oxadiazole ring, has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP-responsive element-binding protein (CREB) in the hippocampus and prefrontal cortex. nih.gov These proteins are critical components of glutamate-mediated signal transduction.

In the context of cancer, the disruption of microtubule dynamics by tubulin inhibitors triggers a cascade of events leading to cell cycle arrest and apoptosis. nih.gov This process often involves the activation of apoptotic pathways and the downregulation of survival signals.

The concept of allosteric modulation is particularly relevant to the 1,2,4-oxadiazole class of compounds. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.govnih.gov This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the receptor's response to its natural ligand.

For example, ADX47273 acts as a positive allosteric modulator of the mGlu5 receptor. nih.gov It enhances the receptor's response to glutamate without directly activating the receptor itself. nih.gov This is evidenced by its ability to shift the glutamate concentration-response curve to the left. nih.gov In contrast, tubulin inhibitors like the diaryl 5-amino-1,2,4-oxadiazoles typically bind to the orthosteric colchicine binding site on tubulin, directly competing with colchicine for binding. nih.gov

The validation of molecular targets is a crucial step in drug discovery. For compounds with potential antipsychotic and procognitive effects, such as mGlu5 PAMs, target validation often involves behavioral models in animals. ADX47273, for instance, has been shown to reduce conditioned avoidance responding in rats and apomorphine-induced climbing in mice, behaviors that are sensitive to antipsychotic drug treatment. nih.gov

In the realm of oncology, the anti-proliferative activity of tubulin inhibitors is often validated in various cancer cell lines. The correlation between a compound's ability to inhibit tubulin polymerization and its cytotoxic effects across a panel of cancer cell lines provides strong evidence for on-target activity. nih.gov

Preclinical Pharmacokinetic and Metabolic Profile Research in Non Clinical Models

In Vitro Absorption and Distribution Studies in Preclinical Models

In vitro models are essential for providing initial insights into the potential absorption and distribution characteristics of a drug candidate, guiding further in vivo studies.

Caco-2 Permeability Assays: The Caco-2 cell line, derived from human colorectal carcinoma, is a well-established in vitro model for predicting human drug absorption. evotec.com These cells differentiate into a monolayer of polarized enterocytes, mimicking the intestinal epithelium. evotec.comnih.gov By measuring the rate of flux of a compound across this monolayer in both the apical-to-basolateral and basolateral-to-apical directions, an apparent permeability coefficient (Papp) is determined. nih.gov This assay helps to classify the compound's potential for oral absorption and identify if it is a substrate for efflux transporters like P-glycoprotein. evotec.com For a compound like 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol, a moderate to high Papp value would suggest good potential for oral absorption.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins, primarily albumin, is a key determinant of its distribution and availability to interact with its target and metabolizing enzymes. mmv.org Only the unbound fraction of a drug is pharmacologically active. mmv.org This is typically assessed using methods like equilibrium dialysis or ultrafiltration with plasma from various species (e.g., rat, mouse, dog, monkey, and human). A structurally related compound, 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govnih.govnih.gov-triazolo[4,3-a]pyridine, was found to be moderately to highly bound to plasma proteins. nih.gov

Table 1: Representative In Vitro ADME Data for a Structurally Related Oxazole (B20620) Compound

Parameter Species Value Interpretation
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) - Consistent with moderate to high bioavailability nih.gov Suggests good oral absorption potential
Plasma Protein Binding (fu) Rat, Mouse, Dog, Monkey, Human 0.1 - 0.33 nih.gov Moderately to highly bound

Note: This table presents illustrative data from a structurally related compound to indicate the type of information generated in these studies.

In Vivo Pharmacokinetic Characterization in Animal Models

In vivo studies in animal models such as rats, mice, dogs, and monkeys are crucial for understanding the complete pharmacokinetic profile of a compound. nih.govnih.gov These studies involve administering the compound through various routes, including intravenous (IV) and oral (PO), and then measuring its concentration in plasma over time. nih.govnih.gov

Key pharmacokinetic parameters determined from these studies include:

Bioavailability (F%) : The fraction of an orally administered dose that reaches systemic circulation. nih.gov

Clearance (CL) : The volume of plasma cleared of the drug per unit time, indicating the efficiency of elimination. mmv.org

Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. mmv.org

Half-life (t½) : The time required for the concentration of the drug in the body to be reduced by half. nih.gov

For a related compound, 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govnih.govnih.gov-triazolo[4,3-a]pyridine, intravenous administration in rats, dogs, and monkeys showed a low volume of distribution at steady state (Vd(ss)) ranging from 0.4-1.3 L/kg. nih.gov Systemic plasma clearance was low in monkeys and rats, and moderate in dogs, resulting in plasma half-lives of 1 to 5 hours. nih.gov Oral bioavailability was moderate to high in these species (30-87%). nih.gov

Table 2: Illustrative In Vivo Pharmacokinetic Parameters in Animal Models for a Related Compound

Parameter Rat Dog Monkey
Bioavailability (F%) 30-65 nih.gov 87 nih.gov 40 nih.gov
Clearance (CL) (mL/min/kg) 3.15-7.65 nih.gov 12.3 nih.gov 6.00 nih.gov
Volume of Distribution (Vdss) (L/kg) 0.4-1.3 nih.gov 0.4-1.3 nih.gov 0.4-1.3 nih.gov
Half-life (t½) (h) 1-5 nih.gov 1-5 nih.gov 1-5 nih.gov

Note: This table presents illustrative data from a structurally related compound to indicate the type of information generated in these studies.

Identification of Major Metabolic Pathways and Metabolites

Understanding the metabolic fate of a compound is critical for assessing its potential for drug-drug interactions and identifying any active or toxic metabolites. In vitro studies using liver microsomes or hepatocytes from different species, including humans, are the primary tools for this purpose. nih.gov

For a compound like this compound, likely metabolic pathways would involve:

Phase I Metabolism : Primarily oxidation reactions mediated by cytochrome P450 (CYP) enzymes. nih.gov Potential sites of oxidation on the molecule include aromatic hydroxylation of the difluorophenyl ring and potential opening of the oxazole ring. For the related compound, 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govnih.govnih.gov-triazolo[4,3-a]pyridine, the principal route of clearance involved oxidative metabolism by CYP enzymes, with the major metabolite being a product of hydroxylation. nih.gov

Phase II Metabolism : Conjugation reactions, such as glucuronidation or sulfation of the hydroxyl group on the oxazole ring, would be expected to facilitate excretion.

Identifying the specific CYP isozymes responsible for the metabolism (e.g., CYP3A4, CYP2D6) is also a key part of these studies to predict potential drug-drug interactions. nih.gov

Computational Prediction of ADME Properties

In the absence of experimental data, or to guide early-stage drug discovery, computational (in silico) models are increasingly used to predict ADME properties. nih.gov These models use a compound's chemical structure to estimate its physicochemical and pharmacokinetic characteristics.

Various computational approaches can be employed:

Quantitative Structure-Activity Relationship (QSAR) models : These models use statistical methods to correlate molecular descriptors (e.g., lipophilicity, polar surface area, molecular weight) with ADME properties. nih.gov

Physiologically Based Pharmacokinetic (PBPK) modeling : These are more complex models that simulate the absorption, distribution, metabolism, and excretion of a drug in a virtual organism, incorporating physiological parameters like organ blood flow and tissue composition. nih.gov

Molecular Modeling : Techniques like molecular docking can predict the interaction of a compound with metabolic enzymes and transporters. nih.gov

For this compound, these models could predict properties such as its solubility, permeability, plasma protein binding, and potential to be a substrate for various CYP enzymes.

Table 3: Predicted Physicochemical Properties for 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine (a close analogue)

Property Predicted Value
Molecular Formula C9H6F2N2O uni.lu
Molecular Weight 196.16 g/mol
XlogP (predicted) 1.9 uni.lu
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Note: This table presents predicted data for a structurally similar compound, 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine, as a proxy to illustrate the types of predictions made.

Computational Chemistry and Molecular Modeling in the Study of 3 2,4 Difluorophenyl 1,2 Oxazol 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. nih.govdnrcollege.org For 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be used to optimize the molecule's geometry and calculate key electronic parameters. nih.govmdpi.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack, while the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. nih.gov The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity and polarizability. nih.gov For analogs containing a difluorophenyl ring, this energy gap is a key parameter for assessing kinetic stability.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.gov For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the fluorine atoms, identifying these as sites for potential electrophilic attack or hydrogen bonding. semanticscholar.org The hydrogen of the hydroxyl group would exhibit a positive potential, marking it as a likely hydrogen bond donor.

Table 1: Representative Quantum Chemical Parameters Calculated for Aromatic Oxazole/Triazole Analogs

ParameterTypical Calculated ValueSignificance
HOMO Energy-11.27 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-0.27 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)~4-11 eVIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. dnrcollege.orgnih.gov
Dipole Moment~2-5 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule in motion, which is crucial for understanding its real-world behavior. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with other molecules, such as proteins or water. nih.gov

For this compound, MD simulations can reveal the rotational freedom around the single bond connecting the phenyl and oxazole rings. This flexibility determines the range of shapes, or conformations, the molecule can adopt. The presence of the two fluorine atoms on the phenyl ring can significantly influence its preferred conformation due to steric and electronic effects.

When studying ligand-protein interactions, MD simulations are used to assess the stability of a binding pose predicted by molecular docking. nih.gov A simulation of the compound within a protein's active site can show how the ligand and protein adapt to each other. Key metrics to observe include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time. nih.govnih.gov These simulations can identify the most stable and energetically favorable interactions, providing a more accurate picture of the binding event than static docking alone.

Molecular Docking and Scoring for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. dergipark.org.trnih.gov This method is central to structure-based drug design. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

Each potential binding pose is evaluated by a scoring function, which estimates the binding affinity, often expressed in kcal/mol. nih.gov A more negative score typically indicates a more favorable binding interaction. Docking studies on similar heterocyclic compounds have shown that the oxazole ring can participate in key hydrogen bonds, while the phenyl ring often engages in hydrophobic or pi-stacking interactions within the receptor's binding pocket. nih.gov

For this compound, the hydroxyl group and the oxazole nitrogen are prime candidates for forming hydrogen bonds with amino acid residues like serine, threonine, or histidine. The difluorophenyl ring can form hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine, and potentially halogen bonds via its fluorine atoms. The results of a docking study can guide the rational design of more potent derivatives by suggesting modifications that enhance these favorable interactions.

Table 2: Representative Molecular Docking Results for Heterocyclic Inhibitors Against Kinase Targets

Compound TypeTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Triazole Derivativec-kit Tyrosine Kinase-176.749Hydrophobic and H-bond interactions. dergipark.org.tr
Benzamide Derivativeα5β1 Integrin-7.7Ala418, Leu419, Arg420. nih.gov
Triazole Carboxylic AcidCOX-2-8.5 to -9.5Interactions within the hydrophobic pocket. nih.gov
Pyrazole DerivativeADH-8.8 to -9.3Binding to the active site. semanticscholar.org

De Novo Design Approaches for Novel 1,2-Oxazole Scaffolds

De novo design refers to computational methods that build novel molecules from scratch, either by assembling fragments or by placing atoms one by one within a target binding site. These approaches are particularly useful for exploring new chemical space and creating molecules with unique scaffolds. nih.govresearchgate.net

Starting with the 1,2-oxazole core of this compound, de novo design algorithms can be employed to generate new derivatives. documentsdelivered.com The core 1,2-oxazole structure can be defined as a fixed scaffold. The algorithm would then explore different substituents at various positions to optimize interactions with a chosen biological target. For example, it might replace the 2,4-difluorophenyl group with other aromatic or aliphatic fragments to improve binding affinity or alter physicochemical properties. This computational strategy can generate a virtual library of novel 1,2-oxazole-based compounds, prioritizing those with the highest predicted activity and best drug-like properties for synthesis. researchgate.net

Predictive Biological Activity and Property Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.govnih.gov By building a mathematical model from a set of known active and inactive compounds, QSAR can predict the activity of new, untested molecules like this compound. researchgate.net Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., logP, molecular weight, polar surface area, electronic properties), are used as variables in these models.

In addition to activity, it is crucial to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico ADMET models use a compound's structure to estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for causing adverse effects. For this compound, these models can provide an early assessment of its drug-likeness, helping to identify potential liabilities before committing resources to its synthesis and experimental testing. nih.govresearchgate.net

Translational Research Perspectives and Future Directions

Optimization Strategies for Lead Compounds Derived from 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

The transformation of a promising lead compound into a viable drug candidate hinges on a meticulous optimization process. For derivatives of this compound, this endeavor involves extensive structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties.

A key strategy in the optimization of oxazole-based compounds is the modification of substituents on the phenyl ring and the oxazole (B20620) core. researchgate.net The 2,4-difluorophenyl moiety is a common feature in many bioactive molecules, often contributing to improved metabolic stability and binding affinity. nih.gov However, further optimization may involve the introduction of other halogen atoms or small alkyl groups to probe interactions with target proteins. For instance, in a series of 1,2,4-oxadiazole (B8745197) derivatives, the substitution pattern on the phenyl ring was found to be crucial for their activity as apoptosis inducers. researchgate.net

Furthermore, the isoxazolol moiety itself presents opportunities for modification. Bioisosteric replacement, a strategy where a functional group is replaced by another with similar physicochemical properties, can be employed to improve drug-like characteristics. For example, the oxazole ring can be substituted with other five-membered heterocycles like thiazole (B1198619) or triazole to explore different binding modes and biological activities. nih.gov The acidity of the hydroxyl group on the 1,2-oxazol-5-ol ring (a cyclic hydroxamic acid derivative) can be modulated through derivatization to influence its pharmacokinetic profile and target engagement.

The following interactive table summarizes potential optimization strategies based on SAR studies of related heterocyclic compounds.

Modification Site Strategy Rationale Potential Outcome
2,4-Difluorophenyl RingIntroduction of alternative halogens (Cl, Br) or small alkyl groups (CH3).To explore additional hydrophobic and electronic interactions with the target binding pocket.Enhanced potency and selectivity.
1,2-Oxazole RingBioisosteric replacement with other heterocycles (e.g., thiazole, triazole, oxadiazole).To alter the electronic distribution and hydrogen bonding capacity of the core scaffold.Improved target binding, altered metabolic stability.
5-ol GroupEsterification or etherification to form prodrugs.To improve oral bioavailability and metabolic stability.Enhanced pharmacokinetic properties.
Linker between Phenyl and Oxazole RingsIntroduction of flexible or rigid linkers.To optimize the spatial orientation of the two ring systems for better target fit.Increased binding affinity.

Exploration of Novel Therapeutic Indications and Underexplored Biological Targets

While the initial discovery of a compound may be linked to a specific biological activity, its therapeutic potential is often not limited to that initial finding. Derivatives of the 3-(2,4-difluorophenyl)-1,2-oxazole scaffold have shown promise in a variety of therapeutic areas, suggesting a rich polypharmacology that warrants further investigation.

Oxazole and oxadiazole derivatives have demonstrated significant potential as anticancer agents. justia.comnih.gov For example, some 1,2,4-oxadiazoles have been identified as inducers of apoptosis in cancer cell lines. researchgate.netnih.gov A structurally related compound, 3-[5-(2-fluorophenyl)- arxiv.orgnih.govnih.govoxadiazol-3-yl]benzoic acid, has been patented for its potential use in treating diseases associated with premature terminating codons, such as cystic fibrosis and Duchenne muscular dystrophy. google.com This suggests that derivatives of this compound could be investigated for similar genetic disorders.

The oxadiazole scaffold is also present in a class of antibiotics that target penicillin-binding proteins, showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net This opens up the possibility of developing derivatives of this compound as novel antibacterial agents. Furthermore, some oxadiazole derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), a key target in the treatment of Parkinson's disease. mdpi.com The structural similarities suggest that the 3-(2,4-difluorophenyl)-1,2-oxazole core could be a valuable starting point for the design of new MAO-B inhibitors.

The table below outlines potential therapeutic indications and biological targets for derivatives of this compound based on the activities of related compounds.

Therapeutic Area Potential Biological Target Supporting Evidence from Related Compounds
OncologyApoptosis-related proteins, Kinases1,2,4-Oxadiazoles as apoptosis inducers. researchgate.netnih.gov
Genetic DisordersPremature termination codon readthroughPatent for 3-[5-(2-fluorophenyl)- arxiv.orgnih.govnih.govoxadiazol-3-yl]benzoic acid. google.com
Infectious DiseasesPenicillin-binding proteinsOxadiazole antibiotics against MRSA. nih.govresearchgate.net
Neurodegenerative DiseasesMonoamine oxidase B (MAO-B)3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole as a potent MAO-B inhibitor. mdpi.com
Inflammatory DiseasesCyclooxygenase (COX) enzymesOxazole derivatives with COX inhibitory activity. researchgate.net

Integration of Advanced Omics Technologies for Systems-Level Understanding

Modern drug discovery is increasingly reliant on a systems-level understanding of how a compound affects a biological system. Advanced "omics" technologies, including genomics, proteomics, and metabolomics, provide a powerful toolkit for elucidating the mechanism of action, identifying biomarkers, and discovering new applications for drug candidates. researchgate.netnih.gov

A targeted metabologenomic approach has been successfully used to discover novel oxazole-bearing natural products from bacteria by screening for genes encoding oxazole cyclase, a key enzyme in their biosynthesis. nih.gov This strategy could be adapted to identify novel derivatives of this compound from microbial sources or to engineer biosynthetic pathways for their production.

Chemical proteomics is another powerful tool that can be used to identify the direct protein targets of a small molecule. nih.govscitechnol.com For example, activity-based protein profiling (ABPP) was used to map the target interaction landscape of a series of 1,3,4-oxadiazole-3-ones with antibacterial activity against MRSA, revealing multiple protein targets. nih.gov A similar approach could be applied to derivatives of this compound to identify their molecular targets and understand their polypharmacology.

Metabolomics, the large-scale study of small molecules within cells, can provide insights into the metabolic pathways affected by a compound. nih.gov By analyzing the changes in the metabolome of cells treated with this compound derivatives, researchers can gain a deeper understanding of their on-target and off-target effects.

Omics Technology Application in Oxazole Drug Discovery Potential Insights for this compound
Genomics/Metabologenomics Discovery of novel oxazole-containing natural products. nih.govIdentification of new derivatives and biosynthetic pathways.
Proteomics (e.g., Chemical Proteomics) Identification of direct protein targets and off-targets. nih.govscitechnol.comElucidation of the mechanism of action and polypharmacology.
Metabolomics Analysis of metabolic pathway perturbations. nih.govUnderstanding of on-target and off-target effects at a systems level.
Transcriptomics Profiling of gene expression changes upon treatment.Identification of downstream signaling pathways and potential biomarkers.

Applications of Artificial Intelligence and Machine Learning in Oxazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from target identification to lead optimization and clinical trial design. nih.govlanl.gov These computational approaches can significantly accelerate the development of new drugs based on the this compound scaffold.

Machine learning models can be trained on existing SAR data to predict the biological activity of novel, un-synthesized compounds. For example, neural network models have been developed to predict the antitubercular activity of oxazoline (B21484) and oxazole derivatives. arxiv.orgresearchgate.net A similar approach could be used to build predictive models for the various potential therapeutic activities of this compound derivatives, allowing for the virtual screening of large chemical libraries to identify the most promising candidates for synthesis and testing. nih.gov

AI can also be used to design novel molecules with desired properties de novo. Generative models can learn the underlying patterns in chemical space and generate new molecular structures that are predicted to be active against a specific target. This approach could be used to design novel oxazole derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Furthermore, ML algorithms can analyze complex omics data to identify novel drug targets and biomarkers. By integrating data from proteomics, metabolomics, and transcriptomics experiments, ML models can uncover hidden relationships and generate new hypotheses about the mechanism of action of this compound derivatives.

AI/ML Application Description Relevance to this compound
Predictive Modeling (QSAR) Training models on existing SAR data to predict the activity of new compounds. arxiv.orgresearchgate.netnih.govVirtual screening of large libraries of oxazole derivatives to prioritize synthesis.
Generative Models Designing novel molecules with desired properties from scratch.De novo design of optimized this compound analogs.
Target Identification Analyzing omics data to identify novel drug targets.Uncovering new therapeutic opportunities for this chemical scaffold.
Biomarker Discovery Identifying molecular signatures that predict drug response.Facilitating patient stratification in future clinical trials.

Q & A

Q. What mechanistic insights can isotopic labeling provide for reaction pathways?

  • Answer: Use ¹⁸O-labeled hydroxylamine to track oxazole ring formation (via HRMS fragmentation). For fluorophenyl stability, synthesize ¹⁹F-enriched analogs and monitor defluorination via ¹⁹F NMR in simulated physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.